5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione
Description
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic organosulfur compound belonging to the 1,2-dithiole-3-thione (DTT) class. Its structure consists of a central dithiolethione ring substituted with a 5-methylfuran-2-yl group at the 5-position. This compound shares the core 3H-1,2-dithiole-3-thione scaffold, which is known for its redox-modulating properties, sulfur donation capacity, and involvement in activating cytoprotective pathways such as the Nrf2-ARE system . The 5-methylfuran substituent may influence its pharmacokinetic profile, solubility, and target specificity compared to phenyl- or pyridinyl-substituted analogs.
Properties
CAS No. |
918503-95-4 |
|---|---|
Molecular Formula |
C8H6OS3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6OS3/c1-5-2-3-6(9-5)7-4-8(10)12-11-7/h2-4H,1H3 |
InChI Key |
JOMDDPGGLYNHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=S)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 5-methylfurfural with appropriate sulfur-containing reagents. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biomass-derived 5-methylfurfural as a starting material can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural features, biological activities, and therapeutic applications of 5-(5-methylfuran-2-yl)-3H-1,2-dithiole-3-thione and related DTT derivatives:
Key Differences in Pharmacological Properties
H₂S Release Kinetics :
- ADT-OH releases H₂S slowly, making it suitable for chronic conditions like atherosclerosis .
- ADT (methoxy-substituted) requires metabolic demethylation to ADT-OH for H₂S release, delaying its activity .
- 5-(5-Methylfuran-2-yl) derivative : The furan group’s electron-rich nature may alter hydrolysis rates compared to phenyl analogs, but experimental data are lacking.
Enzyme Induction vs. Direct Cytoprotection: Oltipraz upregulates GSTs and cytochrome P450 enzymes, enhancing detoxification of carcinogens like aflatoxin B1 . ADT-OH directly inhibits NF-κB and JAK/STAT pathways, providing anti-inflammatory effects independent of enzyme induction .
ADT’s methoxy group increases lipophilicity, favoring liver tissue accumulation .
Therapeutic Scope: D3T and ACDT (5-amino derivative) show promise in ferroptosis inhibition, a mechanism distinct from ADT-OH’s apoptosis induction . 5-(5-Methylfuran-2-yl) derivative: The methylfuran group may confer unique interactions with microbial or inflammatory targets, but this remains speculative.
Biological Activity
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer prevention and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₆OS₃
- Molecular Weight : 214.328 g/mol
- CAS Number : 918503-95-4
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione belongs to the class of dithiolethiones, which are known for their ability to modulate various biological pathways. The proposed mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Chemopreventive Properties : Dithiolethiones are studied for their role in cancer prevention through the induction of phase II detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase .
- Enzyme Modulation : It has been shown to influence the activity of various enzymes involved in metabolic processes, potentially altering drug metabolism and bioavailability.
Pharmacological Activities
Research has documented several pharmacological activities associated with 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione significantly inhibited the proliferation of human cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Antioxidant Properties : Research indicated that this compound effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models exposed to oxidative stress .
- Synergistic Effects with Chemotherapy : In a preclinical trial, combining this dithiolethione with standard chemotherapy drugs resulted in enhanced anticancer effects compared to monotherapy, suggesting a potential role as an adjuvant in cancer treatment regimens .
Future Directions
The promising biological activities of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione warrant further investigation into its therapeutic applications. Future research could focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Understanding detailed molecular pathways affected by this compound.
- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via cyclocondensation reactions involving enamines, carbon disulfide, and sulfur. A typical procedure involves refluxing a methyl 2-oxocyclopentanecarboxylate derivative with piperidine in benzene under azeotropic conditions, followed by reaction with CS₂ and sulfur in THF. Purification via column chromatography (silica gel, benzene eluent) and recrystallization (methanol) yields the product. Optimization may involve adjusting molar ratios (e.g., sulfur stoichiometry), temperature control during exothermic steps, and solvent selection (e.g., THF for solubility) to improve yields above 34% .
Q. How can researchers confirm the molecular structure and electronic properties of this compound experimentally and theoretically?
- Experimental Methods :
- NMR/IR Spectroscopy : Analyze characteristic peaks (e.g., thione C=S stretch at ~1200–1250 cm⁻¹ in IR; aromatic protons in ¹H NMR).
- X-ray Crystallography : Resolve bond lengths (e.g., S–S, C–S) and dihedral angles.
- Theoretical Methods :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths, angles, and charge densities. Compare results with experimental data (e.g., bond lengths within ±0.02 Å) .
Q. What electrochemical techniques are recommended to evaluate its corrosion inhibition efficiency on metals in acidic environments?
- Tafel Polarization : Measure corrosion current density (icorr) to determine inhibition efficiency (%IE = [(icorr,blank – icorr,inhibitor)/icorr,blank] × 100).
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess adsorption behavior.
- Surface Analysis : Use SEM/EDS to confirm inhibitor film formation on metal surfaces .
Advanced Research Questions
Q. What molecular mechanisms underlie its corrosion inhibition, and how can adsorption behavior be modeled?
The compound adsorbs onto metal surfaces via chemisorption (coordination through sulfur atoms) and physisorption (π-electron interactions from the furan ring). Adsorption isotherms (e.g., Langmuir, Temkin) quantify surface coverage. Computational models (e.g., Monte Carlo simulations) predict adsorption energy and orientation. Studies on analogous dithiolethiones show inhibition efficiencies >95% at 800 ppm, linked to strong S–metal bonding .
Q. How does 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione function as a hydrogen sulfide (H₂S) donor in pharmacological studies?
- H₂S Release Assays : Measure sulfide levels using methylene blue or fluorescent probes (e.g., SF7-AM) in buffer solutions (pH 7.4, 37°C).
- Mechanistic Pathways : Assess modulation of JAK/STAT and NF-κB pathways in cell models (e.g., HUVECs) via Western blotting. For example, ADT-OH (a structural analog) reduces ox-LDL-induced inflammation by suppressing STAT3 phosphorylation and IκBα degradation .
Q. What structure-activity relationships (SARs) govern its chemopreventive or cytotoxic effects?
- Core Modifications : Substituents at the 5-position (e.g., methoxyphenyl vs. methylfuran) influence redox activity and enzyme induction (e.g., glutathione S-transferase).
- Biological Assays : Evaluate Nrf2 pathway activation in hepatocytes (e.g., ARE-luciferase reporter assays) and cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT). Analogous dithiolethiones show IC₅₀ values ranging from 10–50 µM .
Q. What environmental and toxicity considerations are critical when handling this compound?
- Aquatic Toxicity : Follow OECD Guidelines 201/202 for acute toxicity testing in Daphnia magna or fish. Analogous compounds (e.g., ADT) are classified as H410 (toxic to aquatic life with long-lasting effects).
- Mitigation : Use closed-system purification and waste neutralization (e.g., activated carbon filtration) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
